
N-sec-Butyl-N-(2-chloroethyl)-1-naphthalenemethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride: is a chemical compound with the molecular formula C14H17Cl2N . This compound is known for its unique structure, which includes a naphthylmethyl group, a chloroethyl group, and a propanamine backbone. It is often used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 1-naphthylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically purified using industrial-scale chromatography or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chloroethyl group in N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other bases.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted amines, thiols, or alcohols.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride is used as a reagent in organic synthesis for the preparation of various complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology: In biological research, this compound is used to study the effects of alkylating agents on cellular processes. It is often used in experiments to investigate the mechanisms of DNA alkylation and its impact on cell viability and function.
Medicine: The compound has potential applications in the development of anticancer drugs due to its ability to alkylate DNA and disrupt cellular replication. Researchers are exploring its use in targeted cancer therapies.
Industry: In the industrial sector, N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The primary mechanism of action of N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride involves the alkylation of DNA. The chloroethyl group reacts with nucleophilic sites on the DNA molecule, leading to the formation of covalent bonds. This alkylation disrupts the normal structure and function of the DNA, ultimately leading to cell death. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-butanamine hydrochloride
- N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride
Comparison:
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-butanamine hydrochloride has a butanamine backbone instead of a propanamine backbone, which may result in different chemical properties and reactivity.
- N-(2-chloroethyl)-N-methyl-N-(1-naphthylmethyl)amine hydrochloride lacks the methyl group on the propanamine backbone, potentially affecting its biological activity and mechanism of action.
- N-(2-chloroethyl)-N-(1-naphthylmethyl)-2-propen-1-amine hydrochloride contains a propenamine backbone, which may influence its reactivity and applications in different research fields.
N-(2-chloroethyl)-2-methyl-N-(1-naphthylmethyl)-1-propanamine hydrochloride stands out due to its specific structure, which imparts unique chemical and biological properties, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C17H23Cl2N |
|---|---|
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
N-(2-chloroethyl)-2-methyl-N-(naphthalen-1-ylmethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H22ClN.ClH/c1-14(2)12-19(11-10-18)13-16-8-5-7-15-6-3-4-9-17(15)16;/h3-9,14H,10-13H2,1-2H3;1H |
InChI-Schlüssel |
RSHZHWCPWDKYEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CCCl)CC1=CC=CC2=CC=CC=C21.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



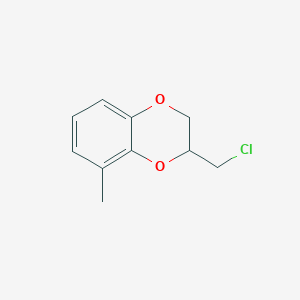
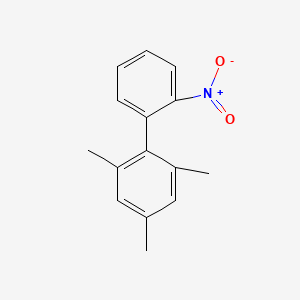
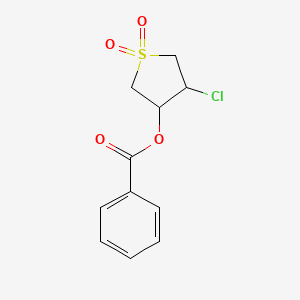

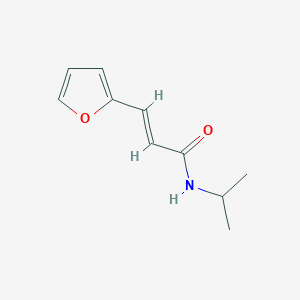
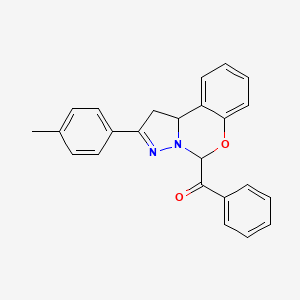
![5-(4-chlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12001347.png)

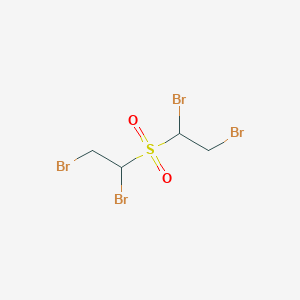


![4-{[(3-methyl-2-thienyl)methylene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12001393.png)
![7,9-Dichloro-5-(4-chlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001396.png)
